

Somatostatin-28(1-14): A Neuropeptide Fragment with Modulatory Potential

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Compound of Interest

Compound Name: Somatostatin-28 (1-14)

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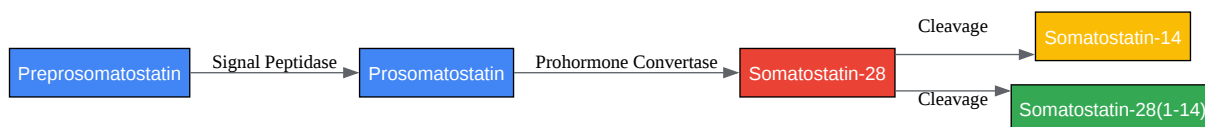
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

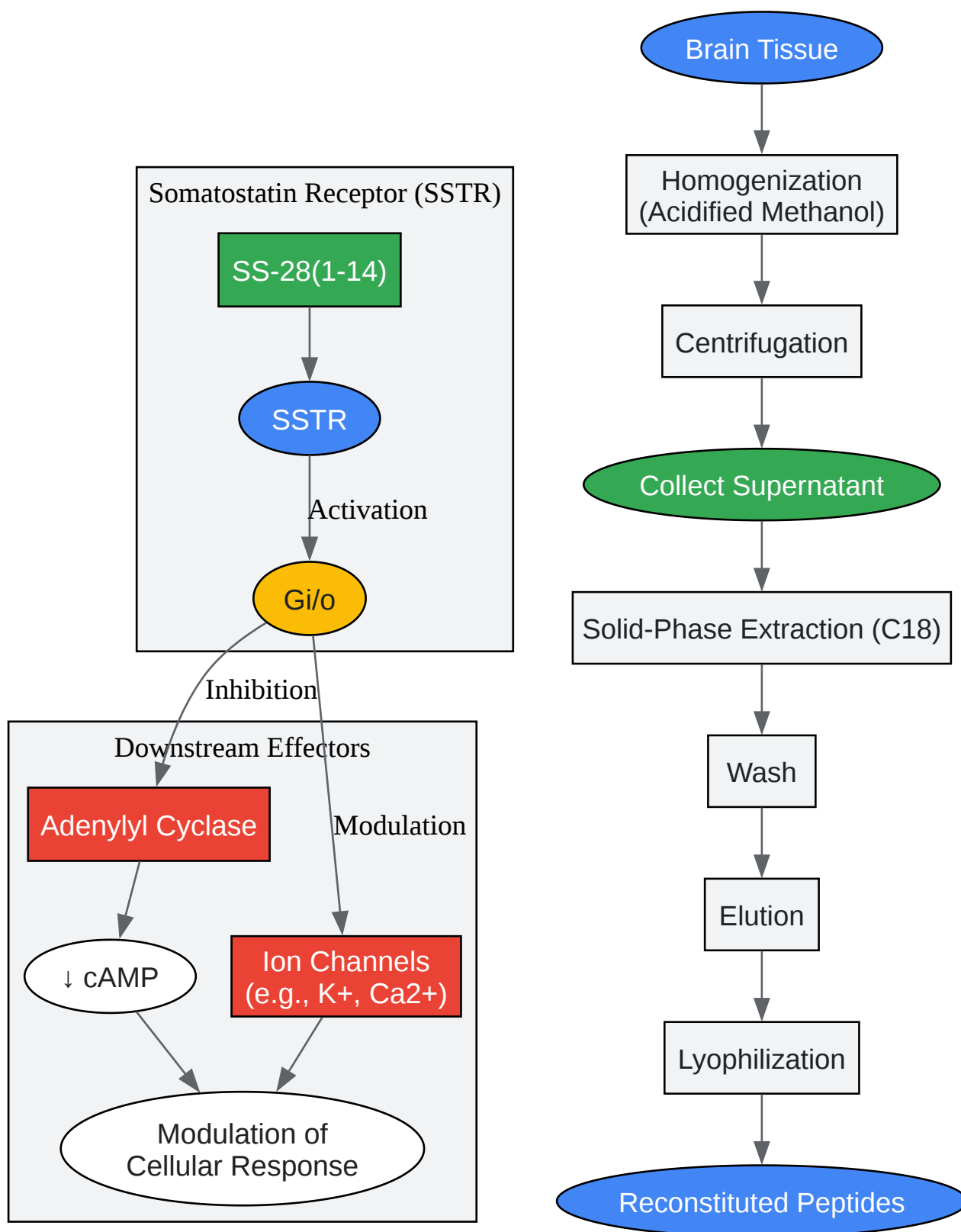
Introduction

Somatostatin, a key regulatory peptide, exists in two primary bioactive forms: Somatostatin-14 (SS-14) and the N-terminally extended Somatostatin-28 (SS-28). Both are derived from the precursor protein preprosomatostatin and exert diverse inhibitory effects throughout the central nervous system and periphery by binding to a family of five G-protein coupled receptors (SSTR1-5). While the biological activities of SS-14 and SS-28 have been extensively studied, the functional role of their fragments is an emerging area of research. This technical guide focuses on Somatostatin-28(1-14), the N-terminal fragment of SS-28, exploring its generation, potential biological activities, and the experimental methodologies used to investigate its function.

Biosynthesis of Somatostatin-28 and its Fragments

Somatostatin-28 is synthesized from preprosomatostatin, a 116-amino acid precursor. Post-translational processing via prohormone convertases cleaves preprosomatostatin into prosomatostatin, which is then further processed in a tissue-specific manner to yield either SS-14 or SS-28. The generation of SS-28(1-14) occurs as a result of the cleavage of SS-28. This processing can result in the co-localization and potential co-release of SS-14 and the N-terminal fragment of SS-28, including SS-28(1-12) and SS-28(1-14), suggesting a potential for complex physiological interactions.





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